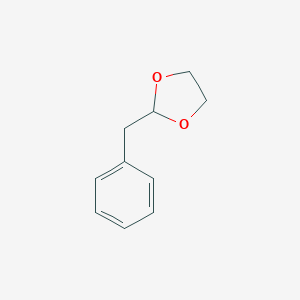

2-Benzyl-1,3-dioxolane

Beschreibung

Contextualization within Dioxolane Chemistry and Cyclic Ethers

2-Benzyl-1,3-dioxolane is a derivative of 1,3-dioxolane (B20135), a five-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3. chemicalbook.com This structure classifies it as a cyclic acetal (B89532). chemicalbook.com Dioxolanes, in general, are a prominent class of cyclic ethers known for their utility as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols in organic synthesis. researchgate.netorganic-chemistry.org The formation of the dioxolane ring from a carbonyl compound and ethylene (B1197577) glycol is a reversible process, typically catalyzed by acid, which allows for the protection of the carbonyl group from various reaction conditions and its subsequent deprotection to regenerate the original functionality. organic-chemistry.org

The chemistry of cyclic ethers is diverse, with their reactivity being heavily influenced by ring size and the nature of substituents. Five-membered rings like dioxolanes are generally stable. chemicalbook.com The presence of the two oxygen atoms in the 1,3-dioxolane ring influences its chemical properties, making it susceptible to nucleophilic attack under certain conditions. solubilityofthings.com this compound, as a member of this family, shares these fundamental characteristics while also exhibiting unique reactivity conferred by the benzyl (B1604629) group. solubilityofthings.com

Historical Perspective of 1,3-Dioxolane Derivatives in Organic Synthesis

The use of 1,3-dioxolane derivatives as protecting groups has a long-standing history in organic synthesis, becoming a cornerstone strategy for the construction of complex molecules. The acetal functionality of dioxolanes provides robust protection against a wide range of reagents, including nucleophiles and bases. organic-chemistry.org This stability has made them indispensable in multi-step syntheses where selective reactions at other functional groups are required.

Historically, the development of various substituted 1,3-dioxolanes has expanded the synthetic chemist's toolkit. The choice of substituent on the dioxolane ring can modulate the stability and reactivity of the protecting group, allowing for tailored protection and deprotection strategies. For instance, the formation of 1,3-dioxolanes from aldehydes is often faster than from ketones, providing a degree of chemoselectivity. organic-chemistry.org Over the years, research has focused on developing mild and efficient methods for the formation and cleavage of dioxolane rings, including the use of various acid catalysts and reaction conditions. chemicalbook.comorganic-chemistry.org Furthermore, 1,3-dioxolane derivatives have been investigated for their potential biological activities, including antiviral, antifungal, and anticancer properties, further cementing their importance in medicinal chemistry research. chemicalbook.comresearchgate.netontosight.ai

Significance of the Benzyl Group in 1,3-Dioxolane Architecture

The incorporation of a benzyl group at the 2-position of the 1,3-dioxolane ring, as seen in this compound, introduces several significant features that enhance its utility in organic synthesis and materials science. solubilityofthings.comontosight.ai The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, imparts a degree of aromaticity and steric bulk to the molecule. solubilityofthings.comcymitquimica.com

One of the primary roles of the benzyl group is to influence the stereochemical outcome of reactions involving the dioxolane ring. The steric hindrance provided by the benzyl group can direct the approach of reagents, leading to diastereoselective or enantioselective transformations. This is particularly important in the synthesis of chiral molecules.

Furthermore, the benzyl group itself is a versatile functional handle. It can be modified through various aromatic substitution reactions, allowing for the introduction of other functional groups onto the benzene ring. This opens up possibilities for creating a diverse library of this compound derivatives with tailored electronic and steric properties. The presence of the benzyl group also enhances the stability of the compound. solubilityofthings.com

In the context of protecting groups, the benzylidene acetal, a related structure formed from benzaldehyde (B42025), is a well-established protecting group for 1,2- and 1,3-diols. uh.edu While this compound is an acetal of phenylacetaldehyde (B1677652), the strategic placement of the benzyl moiety offers unique reactivity and stability profiles compared to other dioxolane-based protecting groups. solubilityofthings.comnih.gov This has led to its exploration as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. solubilityofthings.comontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZACLYPEFCREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059230 | |

| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-49-5 | |

| Record name | 2-Benzyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzyl 1,3 Dioxolane and Its Derivatives

Acetalization Reactions

The core method for synthesizing 2-benzyl-1,3-dioxolane is the acetalization of phenylacetaldehyde (B1677652). This reaction involves the protection of the aldehyde functional group through its reaction with a diol, typically ethylene (B1197577) glycol, to form a cyclic acetal (B89532). This process is of great importance for masking the reactivity of the carbonyl group during multi-step organic syntheses. wikipedia.org

Condensation of Phenylacetaldehyde with Ethylene Glycol

The direct condensation of phenylacetaldehyde with ethylene glycol is a fundamental and widely employed route to this compound. researchgate.netgoogle.com The reaction proceeds by mixing the aldehyde and the diol, often in the presence of an acid catalyst and a solvent that allows for the removal of water, which is formed as a byproduct. google.comorganic-chemistry.org Driving the equilibrium towards the product side is crucial for achieving high yields, and this is typically accomplished by using a Dean-Stark apparatus to continuously remove water from the reaction mixture. google.comcdnsciencepub.com

The general reaction is as follows:

Catalytic Approaches for Acetalization

The efficiency and selectivity of the acetalization reaction are heavily dependent on the catalyst used. Various catalytic systems, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been developed to promote the formation of this compound under mild and efficient conditions.

Brønsted acids are classic catalysts for acetalization. organic-chemistry.org Para-toluenesulfonic acid (p-TsOH) is a commonly used, effective, and commercially available Brønsted acid catalyst for this transformation. google.comrsc.orggoogle.com It protonates the carbonyl oxygen of phenylacetaldehyde, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction is typically carried out in a solvent like benzene (B151609) or toluene (B28343) at reflux, with azeotropic removal of water. google.comcdnsciencepub.com While effective, traditional Brønsted acids can be corrosive and may require neutralization during workup. chinayyhg.comjocpr.com

| Reactants | Catalyst | Solvent | Conditions | Yield |

| Phenylacetaldehyde, Ethylene Glycol | p-Toluenesulfonic acid | Benzene | Reflux, Dean-Stark trap, 8 h | 43% (for a substituted derivative) cdnsciencepub.com |

| Phenylacetaldehyde, Ethylene Glycol | Sulfuric acid | Toluene | 100 °C, 2 h | 84% clockss.org |

This table presents data for the synthesis of this compound and its derivatives using Brønsted acid catalysis. The specific yield for the unsubstituted compound with p-TsOH was not detailed in the provided search results, so data for a substituted analog is included for illustrative purposes.

Lewis acids offer a milder and often more selective alternative to Brønsted acids for acetalization. lookchem.comwikipedia.org They function by coordinating to the carbonyl oxygen, thus activating the aldehyde.

Montmorillonite (B579905) K10 , a type of clay, is an inexpensive, non-corrosive, and reusable heterogeneous Lewis acid catalyst. chinayyhg.comjocpr.comrsc.org It can also exhibit Brønsted acidity. jocpr.com It has been successfully employed in the synthesis of various acetals, including those derived from aromatic aldehydes, by refluxing the carbonyl compound and ethylene glycol in a solvent like benzene or toluene with a Dean-Stark trap. chinayyhg.comresearchgate.net The simple workup, involving filtration to remove the catalyst, is a significant advantage. jocpr.com

Zirconium tetrachloride (ZrCl₄) is another highly efficient and chemoselective Lewis acid catalyst for acetalization under mild conditions. lookchem.comorganic-chemistry.orgorganic-chemistry.org It can catalyze the reaction at room temperature and often in the absence of a solvent, leading to high yields of the desired acetal. lookchem.comorganic-chemistry.org The method is noted for its versatility and easy workup. organic-chemistry.org Research has shown that Zr(SO₄)₂/SiO₂ is also an effective catalyst, achieving yields of over 96% for the synthesis of phenylacetaldehyde ethylene glycol acetal. researchgate.net

| Catalyst | Substrate | Reagent | Conditions | Yield |

| Montmorillonite K-10 | Various aldehydes and ketones | Ethylene Glycol | Refluxing benzene or toluene | Excellent yields chinayyhg.comrsc.org |

| ZrCl₄ (1-3 mol%) | Various aromatic and aliphatic aldehydes | (EtO)₃CH | Room temperature, solvent-free or in solution | High yields lookchem.comorganic-chemistry.org |

| Zr(SO₄)₂/SiO₂ | Phenylacetaldehyde | Ethylene Glycol | Cyclohexane, 1.5 h | >96% researchgate.net |

This table summarizes the findings for Lewis acid-catalyzed acetalization, demonstrating the high efficiency of catalysts like Montmorillonite K10 and Zirconium-based compounds.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free and often stereoselective transformations. mdpi.com For the synthesis of dioxolanes, bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been developed for the asymmetric formal [3 + 2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones with aldehydes. nih.govacs.org While this specific methodology is for more complex dioxolanes, it highlights the potential of organocatalysis in this area. nih.govacs.org The development of organocatalytic methods for the direct acetalization of simple aldehydes like phenylacetaldehyde with ethylene glycol is a continuing area of interest.

Silica (B1680970) gel, a common and inexpensive material, can also act as a heterogeneous catalyst for acetalization. scispace.comresearchgate.net It provides a solid surface with acidic sites (silanol groups) that can promote the reaction. The condensation of ethylene glycol with carbonyl compounds can be achieved in the presence of silica gel, often without a solvent and under pressure, to afford 1,3-dioxolanes. researchgate.net This approach aligns with the principles of green chemistry by using a readily available and easily separable catalyst. scispace.com

Role of Water Removal in Yield Optimization (e.g., Dean-Stark Apparatus, Molecular Sieves)

The formation of 1,3-dioxolanes is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product side, thereby maximizing the yield. organic-chemistry.orgdiva-portal.org Standard procedures often employ methods for continuous water removal.

One common technique is the use of a Dean-Stark apparatus . This apparatus, used in conjunction with a solvent that forms an azeotrope with water (like toluene), allows for the continuous removal of water from the reaction mixture as it forms, shifting the reaction equilibrium to favor the formation of the dioxolane. organic-chemistry.orgresearchgate.net For instance, the acetalization of aldehydes and ketones can be carried out in a solvent like cyclopentyl methyl ether, which forms a positive azeotrope with water, under Dean-Stark conditions. researchgate.net

Molecular sieves offer another effective method for water removal. These are porous materials that can selectively adsorb small molecules like water, effectively sequestering it from the reaction mixture. This is particularly useful for reactions that are sensitive to high temperatures or when the use of an azeotroping solvent is not desirable. organic-chemistry.orgdiva-portal.org

The choice between a Dean-Stark apparatus and molecular sieves often depends on the specific reaction conditions and the scale of the synthesis. For laboratory-scale preparations, both methods are widely used and have been proven to be effective in optimizing the yield of 1,3-dioxolanes. organic-chemistry.orgdiva-portal.orgresearchgate.net

Alternative Synthetic Routes to 1,3-Dioxolanes with Benzyl (B1604629) Moieties

Beyond the direct condensation of phenylacetaldehyde and ethylene glycol, several alternative synthetic routes have been developed to produce 1,3-dioxolanes featuring benzyl groups. These methods often provide access to a wider range of substituted and functionalized derivatives.

Synthesis via Chloroacetaldehyde (B151913) Dimethyl Acetal

Chloroacetaldehyde dimethyl acetal serves as a versatile starting material for the synthesis of various 1,3-dioxolane (B20135) derivatives. lookchem.comwikipedia.org This compound can undergo an acetal exchange reaction with diols in the presence of an acid catalyst to form 2-chloromethyl-1,3-dioxolanes. researchgate.netgoogle.com For example, the reaction of chloroacetaldehyde dimethyl acetal with styrene (B11656) glycol yields cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane. researchgate.net This intermediate can then be further modified. For instance, dehydrochlorination can lead to the formation of a methylene (B1212753) group at the 2-position. researchgate.net This approach is valuable for creating precursors for polymerization reactions. researchgate.net

Cyclization of Benzylphenylketones with 3-Chloro-1,2-propanediol

A significant route for synthesizing functionalized 1,3-dioxolanes with benzyl groups involves the cyclization of substituted benzylphenylketones or dibenzylketones with 3-chloro-1,2-propanediol. researchgate.netresearchgate.net This reaction, typically carried out under acidic conditions, results in the formation of 4-chloromethyl-1,3-dioxolanes bearing benzyl and phenyl substituents at the 2-position. researchgate.netresearchgate.net These chloromethylated dioxolanes are valuable intermediates that can be subsequently alkylated with various nucleophiles, such as imidazoles or 1,2,4-triazoles, to produce a diverse range of derivatives with potential biological activities. researchgate.netresearchgate.net

Synthesis from Glycerol (B35011) and Benzaldehyde (B42025)

The reaction between glycerol and benzaldehyde provides a pathway to benzyl-substituted 1,3-dioxolanes, often as part of a mixture with the corresponding 1,3-dioxane (B1201747) derivatives. mdpi.comresearchgate.net This reaction is typically catalyzed by an acid and can be influenced by various factors, including the catalyst type, reaction temperature, and molar ratio of the reactants. mdpi.commdpi.comnih.gov For example, using a ferromagnetic heteropolyacid catalyst, the reaction can be optimized to favor the formation of cyclic acetals. mdpi.comdntb.gov.ua Microwave-assisted synthesis has also been explored to improve reaction efficiency. researchgate.net The primary products are typically 2-phenyl-1,3-dioxolan-4-yl)methanol and cis/trans-2-phenyl-1,3-dioxan-5-ol. mdpi.com

| Catalyst | Reaction Conditions | Benzaldehyde Conversion (%) | Dioxolane Selectivity (%) | Reference |

| p-Toluenesulfonic acid | 140°C, 15 min, microwave | 67 | 47 | mdpi.com |

| Fe3O4@SiO2@HPW | 120°C, 1:1.15 glycerol:benzaldehyde | 85.95 | - | mdpi.com |

| SO42-/CeO2–ZrO2 | 100°C, 9 wt% catalyst, 1:3 molar ratio | 91.82 | 87.20 | nih.gov |

Table 1: Comparison of different catalytic systems for the reaction of glycerol and benzaldehyde.

Enantioselective Synthesis of Chiral 1,3-Dioxolane Derivatives

The development of enantioselective synthetic methods allows for the preparation of specific stereoisomers of chiral 1,3-dioxolane derivatives, which is of significant importance in the pharmaceutical industry. One approach involves the use of chiral starting materials. For instance, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, can undergo reactions to introduce new stereocenters with high selectivity. mdpi.com

Another strategy is the diastereomeric salt formation of a racemic dioxolane intermediate. For example, a racemic 1,3-dioxolane ester can be resolved using a chiral amine, such as (S)-phenylethylamine, to selectively precipitate one diastereomer. acs.org Neutralization of this salt then yields the optically pure l-dioxolane. acs.org This method has been successfully applied to the synthesis of antiviral nucleoside analogues. acs.org

Furthermore, chiral catalysts can be employed to achieve asymmetric synthesis. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Synthesis of Substituted 1,3-Dioxolane Derivatives

A wide variety of substituted 1,3-dioxolane derivatives can be synthesized by employing different starting materials and synthetic strategies. For instance, condensation of substituted benzaldehydes from the vanillin (B372448) series with propane-1,2-diol or 3-chloropropane-1,2-diol yields the corresponding substituted 1,3-dioxolanes. researchgate.net

Another approach involves a three-component assembly where an alkene, a carboxylic acid, and a silyl (B83357) enol ether react in the presence of a hypervalent iodine reagent to form stereoselectively substituted 1,3-dioxolanes. mdpi.com This method proceeds through a 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Furthermore, the synthesis of benzyl-substituted naphthalenes can be achieved from benzylidene tetralones, which can then be further modified. nih.gov The flexibility of these synthetic routes allows for the introduction of various functional groups onto the 1,3-dioxolane ring or the benzyl moiety, leading to a diverse library of compounds with potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum of 2-benzyl-1,3-dioxolane exhibits distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the dioxolane ring show a signal around δ 2.9-3.2 ppm. The four protons of the ethylene (B1197577) glycol moiety in the dioxolane ring are observed as a multiplet around δ 3.8-4.1 ppm. Finally, the proton at the C2 position of the dioxolane ring, coupled to the benzyl group, resonates as a triplet at approximately δ 5.1 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | m |

| Benzylic (CH₂) | 2.9-3.2 | d |

| Dioxolane (OCH₂CH₂O) | 3.8-4.1 | m |

| Dioxolane (CH) | 5.1 | t |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. chemicalbook.com The carbon atoms of the phenyl group show signals in the aromatic region, typically between δ 126 and 138 ppm. The benzylic carbon (CH₂) gives a signal around δ 42 ppm. The two equivalent carbons of the ethylene glycol unit in the dioxolane ring resonate at approximately δ 65 ppm. The acetal (B89532) carbon (C2) of the dioxolane ring is observed further downfield, typically around δ 104 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 126-138 |

| Benzylic (CH₂) | 42 |

| Dioxolane (OCH₂CH₂O) | 65 |

| Dioxolane (CH) | 104 |

Elucidation of Stereochemistry and Diastereomeric Mixtures

In cases where chiral centers are present, such as in substituted derivatives of this compound, NMR spectroscopy is a powerful tool for determining stereochemistry. For instance, in chiral 2,4-disubstituted 1,3-oxathiolanes, which are structurally related to dioxolanes, the cis and trans isomers can be distinguished and characterized by ¹H NMR. researchgate.net The coupling constants and Nuclear Overhauser Effect (NOE) data can reveal the relative spatial arrangement of substituents. For example, the stereochemistry of meso- and chiral racemic isomers of substituted 1,3-dioxolanes, formed through reactions of alkenes with hypervalent iodine(III), has been determined using NOESY NMR experiments. mdpi.com These experiments show through-space interactions between protons, allowing for the assignment of relative configurations. mdpi.com While this compound itself is achiral, the principles of using NMR to determine stereochemistry are directly applicable to its chiral derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₂O₂, the calculated exact mass is 164.08373 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This level of precision is crucial for the unambiguous identification of the compound.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The mass spectrum of this compound is available in the NIST WebBook. nist.gov The molecular ion peak [M]⁺ would be observed at m/z 164. Key fragment ions would arise from the cleavage of bonds within the molecule. A prominent fragmentation pathway involves the loss of the benzyl group (C₇H₇, 91 Da), leading to a fragment ion at m/z 73, corresponding to the dioxolanyl cation. Another significant fragmentation is the loss of a C₂H₄O moiety (44 Da) from the dioxolane ring. The tropylium (B1234903) ion at m/z 91, resulting from the rearrangement of the benzyl cation, is also a characteristic peak in the mass spectra of benzyl-containing compounds. Analysis of these and other fragment ions allows for the reconstruction of the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing diagnostic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is characterized by the presence of strong C-O stretching vibrations inherent to the dioxolane ring and vibrations associated with the benzyl substituent.

The analysis of the IR spectrum reveals several key absorption regions. The aromatic C-H stretching vibrations of the benzyl group typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene (B1212753) group of the benzyl moiety and the dioxolane ring are observed in the 2800-3000 cm⁻¹ region. One of the most prominent features in the spectrum is the series of strong bands corresponding to the C-O-C acetal linkages of the dioxolane ring. These symmetric and asymmetric stretching vibrations are typically found in the fingerprint region, between 1200 cm⁻¹ and 1000 cm⁻¹. For cyclic ethers like 1,3-dioxolane (B20135), characteristic C-O stretching vibrations are expected around 1140-1070 cm⁻¹. docbrown.info The presence of the monosubstituted benzene (B151609) ring also gives rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range and out-of-plane (OOP) bending bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080-3030 | Medium-Weak | Aromatic C-H Stretch (Benzene Ring) |

| ~2960-2870 | Medium-Strong | Aliphatic C-H Stretch (CH₂ groups) |

| ~1605, ~1495, ~1450 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1200-1040 | Strong | C-O-C Asymmetric & Symmetric Stretch (Dioxolane Ring) |

| ~740, ~695 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Note: Data compiled from representative spectra. nih.govchemicalbook.com Exact values may vary based on the specific measurement conditions.

X-ray Crystallography of Derivatives

While the crystal structure of the parent this compound is not extensively detailed in the literature, X-ray crystallography has been successfully employed to unambiguously determine the three-dimensional structures of several of its derivatives. This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the connectivity and spatial arrangement of atoms within the crystal lattice.

One such derivative is 2-dichloromethyl-2-phenyl-1,3-dioxolane . Its structure was confirmed by single-crystal X-ray diffraction, which was instrumental in verifying the outcome of a carbene insertion reaction. researchgate.net This analysis provided definitive proof of the compound's configuration. researchgate.net

Another example is 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide , whose molecular structure was elucidated through single-crystal X-ray analysis. mdpi.com The study confirmed the connectivity of the dioxolane rings to the phenyl groups and the geometry of the central diazene (B1210634) oxide linker. The crystal data revealed a monoclinic space group (P21/c) and provided precise cell parameters. mdpi.com

The structural analysis of 3-O-benzyl-1,2-O-isopropylidene-5-O-methanesulfonyl-6-O-triphenylmethyl-α-D-glucofuranose , a complex molecule containing a dioxolane ring (formed by the isopropylidene group), also demonstrates the power of X-ray crystallography. iucr.org This analysis confirmed the stereochemical configuration and the twisted conformation of the dioxolane ring within the larger carbohydrate structure. iucr.org These studies on derivatives are crucial, as they provide foundational data on the preferred conformations and structural parameters of the 1,3-dioxolane ring system when substituted with various chemical moieties.

Table 2: Crystallographic Data for a 1,3-Dioxolane Derivative

| Parameter | 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide mdpi.com |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O₅ |

| Molecular Weight | 342.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.5333(7) |

| b (Å) | 21.946(4) |

| c (Å) | 15.968(3) |

| β (°) | 95.627(4) |

| Volume (ų) | 1581.0(4) |

Note: This data is for a derivative and not the parent compound this compound.

Chromatographic Analysis for Purity and Enantiomeric Excess (e.g., HPLC, GC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and, where applicable, the enantiomeric excess of this compound and its derivatives.

Purity Analysis: GC is a standard method for determining the purity of this compound, which is a relatively volatile compound. Commercial suppliers often specify a purity of greater than 98.0%, as determined by GC analysis. vwr.comtcichemicals.comavantorsciences.comtcichemicals.com The technique separates the target compound from starting materials, byproducts, or degradation products based on differences in boiling points and interactions with the stationary phase. For mixtures containing related isomers, such as the synthesis of 2-phenyl-1,3-dioxan-5-ol (B158224) which also produces 4-hydroxymethyl-2-phenyl-1,3-dioxolane, GC is used to determine the reaction yield and composition of the isomer mixture. google.com

HPLC is also employed, especially for less volatile or thermally sensitive derivatives. For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of (2-benzyl-1,3-dioxolan-4-yl)methanol . sielc.com This method uses a C18 or a specialized reverse-phase column with a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comnih.gov

Enantiomeric Excess (ee) Analysis: When this compound is synthesized in a chiral, non-racemic form, or when chiral derivatives are produced, determining the enantiomeric excess is critical. This is achieved using chiral chromatography. Chiral HPLC and chiral GC are powerful techniques for separating enantiomers, allowing for their quantification.

Chiral HPLC often utilizes columns with a chiral stationary phase (CSP). For example, the optical purity of chiral 1,3-dioxolane intermediates in the synthesis of nucleoside analogues has been determined using a CHIRALCEL OX-H column. acs.org Similarly, chiral GC, using columns such as those with Chiraldex GTA (gamma-cyclodextrin trifluoroacetyl) stationary phases, is highly effective for the enantioselective analysis of chiral compounds, including those with cyclic ether structures. nih.gov These methods are crucial for verifying the stereochemical outcome of asymmetric syntheses and ensuring the enantiopurity of chiral building blocks containing the 1,3-dioxolane scaffold. nih.govresearchgate.net

Table 3: Example Chromatographic Methods for Dioxolane Analysis

| Technique | Analyte/Purpose | Column Example | Mobile/Carrier Phase Example |

|---|---|---|---|

| GC | Purity of this compound | Capillary (e.g., Polysiloxane-based) | Helium |

| RP-HPLC | Purity of (2-benzyl-1,3-dioxolan-4-yl)methanol | Newcrom R1 (Reverse Phase) sielc.com | Acetonitrile/Water/Phosphoric Acid sielc.com |

| Chiral HPLC | Enantiomeric excess of chiral dioxolane intermediates | CHIRALCEL OX-H acs.org | Isopropanol/Hexane researchgate.net |

Reactivity and Reaction Mechanisms of 2 Benzyl 1,3 Dioxolane

Ring-Opening Reactions

Ring-opening reactions are a cornerstone of the chemical utility of 2-benzyl-1,3-dioxolane, allowing for the transformation of the cyclic acetal (B89532) into other valuable chemical structures. cymitquimica.com The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Under acidic conditions, this compound undergoes hydrolysis to regenerate the parent aldehyde (phenylacetaldehyde) and ethylene (B1197577) glycol. This reaction is a classic example of acetal deprotection. The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring cleavage to form a resonance-stabilized oxocarbenium ion. sci-hub.se Subsequent nucleophilic attack by water on this intermediate leads to a hemiacetal, which then breaks down to yield the final products.

The rate of hydrolysis is sensitive to the pH of the solution. cdnsciencepub.com For related 1,3-dioxolanes, the reaction is subject to general acid catalysis, where the rate-determining step can shift depending on the pH and buffer concentration. sci-hub.senih.gov At low buffer concentrations and higher pH, the rate-determining step is often the attack of water on the carbocation intermediate formed after the ring opens. sci-hub.se

Transacetalization is a related acid-catalyzed process where the ethylene glycol moiety is exchanged with another diol or alcohol. The mechanism is similar to hydrolysis, but instead of water, a different alcohol or diol acts as the nucleophile, attacking the intermediate oxocarbenium ion to form a new acetal or ketal.

The reductive opening of the benzylidene acetal group is a valuable synthetic transformation, particularly in carbohydrate chemistry, where it is used for regioselective deprotection. nih.gov This reaction typically involves a Lewis or Brønsted acid in combination with a hydride source. For example, the use of triethylsilane (Et₃SiH) and a strong acid like trifluoromethanesulfonic acid (TfOH) can regioselectively open the ring to afford a primary alcohol at one position and a benzyl (B1604629) ether at the other. nih.gov

The mechanism proceeds through the formation of an oxocarbenium ion intermediate upon acid activation. The regioselectivity of the subsequent hydride attack is influenced by steric and electronic factors, as well as the specific combination of the reducing agent and acid catalyst used. nih.gov This allows for controlled access to either the 4-O-benzyl or 6-O-benzyl ether in the context of a 4,6-O-benzylidene acetal of a pyranoside, highlighting the synthetic utility of this reaction. nih.gov

The dioxolane ring can be cleaved oxidatively to yield ester derivatives. This transformation provides a synthetic route to convert aldehydes, via their dioxolane derivatives, into valuable ester products. Various oxidizing agents and catalytic systems have been developed for this purpose.

The oxidation of 2-substituted 1,3-dioxolanes, including this compound (referred to as phenylacetaldehyde (B1677652) ethylene acetal), can be achieved using molecular oxygen in the presence of a cobalt(II) chloride catalyst. cdnsciencepub.com This reaction, typically conducted in a solvent like 1,2-dimethoxyethane (B42094) (DME), yields formate (B1220265) esters and acids. cdnsciencepub.com The addition of a co-catalyst, such as zinc chloride (ZnCl₂), has been found to increase the rate of oxidation. cdnsciencepub.com

The proposed mechanism is a free-radical process involving the participation of a superoxocobalt species. cdnsciencepub.com The reaction demonstrates the utility of cyclic acetals not just as protecting groups but as reactive functional groups that can be transformed into other synthetically useful derivatives. cdnsciencepub.com

Table 1: Cobalt(II)-Catalyzed Oxidation of this compound cdnsciencepub.com

| Substrate | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Product(s) |

|---|---|---|---|---|---|

| This compound | CoCl₂/ZnCl₂ | 60 | 24 | 95 | Ethylene glycol monobenzoate |

Ozone is a powerful oxidant that readily reacts with acetals, including this compound, to give the corresponding esters in high yields. cdnsciencepub.com The reaction is typically carried out at low temperatures (-78 °C) in solvents like dichloromethane (B109758) or ethyl acetate. cdnsciencepub.com Ozonolysis of acetals provides a rapid and efficient method for their oxidative cleavage. The mechanism of acetal oxidation by ozone has been studied extensively and is a key method for converting this functional group into an ester. cdnsciencepub.com

The 1,3-dioxolane (B20135) ring can undergo ring-opening through radical-mediated pathways. This process often involves the formation of a radical at the C2 position, followed by β-scission of a C-O bond. rsc.org This cleavage results in the formation of an ester and a new alkyl radical.

For example, in related 2-phenyl-1,3-dioxan-2-yl radicals, a thiol-catalyzed radical-chain rearrangement leads to benzoate (B1203000) esters. rsc.org The reaction is initiated by a radical initiator, such as di-tert-butyl peroxide, which generates a thiyl radical from a thiol catalyst. The thiyl radical then abstracts the hydrogen atom from the C2 position of the dioxolane ring, forming the key C2-centered radical. This radical intermediate then undergoes ring-opening β-scission. rsc.org The regioselectivity of the ring cleavage can be influenced by the stability of the resulting alkyl radical. rsc.org This type of radical fragmentation provides a pathway to transform cyclic acetals into ester-containing molecules under non-acidic, non-oxidative conditions.

Oxidative Ring-Opening Reactions

Reactions at the Benzylic Position

The benzylic position, the carbon atom directly attached to the benzene (B151609) ring and the dioxolane ring, is a site of enhanced reactivity. This heightened reactivity is attributed to the resonance stabilization of intermediates such as radicals, carbocations, and carbanions that can form at this position. chemistrysteps.commasterorganicchemistry.com

Key Reactions at the Benzylic Position:

Free-Radical Halogenation: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to homolytic cleavage. libretexts.org In the presence of a radical initiator like light or peroxides, this compound can undergo free-radical bromination, typically using N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective substitution of a hydrogen atom at the benzylic position with a bromine atom. libretexts.org

Oxidation: The benzylic position can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. chemistrysteps.comlibretexts.org This reaction typically results in the cleavage of the benzylic carbon and the formation of benzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.comlibretexts.org For this compound, such a reaction would lead to the formation of benzoic acid and cleavage of the dioxolane ring.

Nucleophilic Substitution: Benzylic halides, which can be formed from the halogenation of this compound, are excellent substrates for nucleophilic substitution reactions (both Sₙ1 and Sₙ2). chemistrysteps.comkhanacademy.org The stability of the benzylic carbocation facilitates the Sₙ1 pathway, while the accessibility of the benzylic carbon allows for the Sₙ2 mechanism. chemistrysteps.comkhanacademy.org

The following table summarizes the expected products for reactions at the benzylic position of this compound.

| Reagent(s) | Reaction Type | Expected Major Product |

| N-Bromosuccinimide (NBS), light/peroxide | Free-Radical Bromination | 2-(Bromo(phenyl)methyl)-1,3-dioxolane |

| Potassium permanganate (KMnO₄), heat, H⁺ | Oxidation | Benzoic acid |

| Sodium hydroxide (B78521) (NaOH) (on brominated substrate) | Nucleophilic Substitution (Sₙ2) | 2-(Hydroxy(phenyl)methyl)-1,3-dioxolane |

Nucleophilic Attack and Electrophilic Reactions

The electronic properties of the benzene ring and the dioxolane moiety influence the susceptibility of this compound to nucleophilic and electrophilic attacks.

Electrophilic Aromatic Substitution: The benzyl group is an activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. youtube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation will predominantly occur at the ortho and para positions of the benzene ring. youtube.comminia.edu.eg The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg

Nucleophilic Attack on the Dioxolane Ring: The dioxolane ring is an acetal and is susceptible to hydrolysis under acidic conditions. nih.govsci-hub.se The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile, such as water, leading to the cleavage of the dioxolane ring and the formation of phenylacetaldehyde and ethylene glycol. sci-hub.se

The following table outlines the expected outcomes of representative nucleophilic and electrophilic reactions.

| Reagent(s) | Reaction Type | Expected Major Product(s) |

| HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | 2-(2-Nitrobenzyl)-1,3-dioxolane and 2-(4-Nitrobenzyl)-1,3-dioxolane |

| Br₂, FeBr₃ | Electrophilic Aromatic Substitution (Bromination) | 2-(2-Bromobenzyl)-1,3-dioxolane and 2-(4-Bromobenzyl)-1,3-dioxolane |

| H₃O⁺ | Acid-Catalyzed Hydrolysis (Nucleophilic Attack) | Phenylacetaldehyde and Ethylene glycol |

Cycloaddition Reactions and Rearrangements

While specific examples involving this compound are not extensively documented, the structural motifs present suggest the potential for participation in certain cycloaddition and rearrangement reactions.

Cycloaddition Reactions: The benzene ring of this compound is generally unreactive in common cycloaddition reactions like the Diels-Alder reaction under normal conditions due to its aromatic stability. wikipedia.orgsigmaaldrich.com However, the double bonds within the phenyl group can act as a dienophile in some high-energy or catalyzed [4+2] cycloadditions. youtube.commasterorganicchemistry.com Similarly, while not a typical 1,3-dipole, derivatives of the benzyl group, such as benzyl azides, readily undergo 1,3-dipolar cycloadditions with alkynes to form triazoles. wikipedia.orgijrpc.comnih.gov

Rearrangement Reactions: The lumenlearning.comscripps.edu-Wittig rearrangement is a known reaction of ethers that proceeds via a radical-based mechanism to form a more stable carbanion. scripps.eduorganic-chemistry.org While this compound is an acetal, not a simple ether, similar rearrangements involving the benzylic C-O bond could potentially be induced under strong basic conditions, leading to the formation of a C-glycoside-type product. organic-chemistry.org

Formation of Intermediates and Reactive Species

The various reactions of this compound proceed through a number of key intermediates and reactive species.

Benzylic Radicals: As mentioned, free-radical reactions at the benzylic position proceed through a benzylic radical. masterorganicchemistry.comlibretexts.org This radical is stabilized by delocalization of the unpaired electron into the adjacent π-system of the benzene ring, making it more stable than a typical alkyl radical. libretexts.org

Benzylic Carbocations: In reactions involving the departure of a leaving group from the benzylic position (e.g., Sₙ1 reactions), a benzylic carbocation is formed. lumenlearning.comlibretexts.org This carbocation is significantly stabilized by resonance, with the positive charge being delocalized over the ortho and para positions of the aromatic ring. lumenlearning.comlibretexts.org Photoredox catalysis can also be employed to generate benzylic carbocations for C-H functionalization reactions. nih.gov

Oxocarbenium Ions: The acid-catalyzed hydrolysis of the dioxolane ring proceeds through a resonance-stabilized oxocarbenium ion intermediate. sci-hub.se This species is formed upon the cleavage of one of the C-O bonds of the protonated acetal and is characterized by a positive charge on the carbon atom that is double-bonded to an oxygen atom.

The stability of these intermediates plays a crucial role in directing the course and determining the rate of the reactions involving this compound.

Applications of 2 Benzyl 1,3 Dioxolane in Organic Synthesis

Protecting Group Chemistry for Carbonyl Compounds

One of the most widespread applications of the 1,3-dioxolane (B20135) structure, exemplified by 2-benzyl-1,3-dioxolane, is in the protection of carbonyl functional groups. solubilityofthings.comorganic-chemistry.org Carbonyl compounds like aldehydes and ketones are highly reactive towards nucleophiles and reducing agents. In a multi-step synthesis, it is often necessary to temporarily mask the carbonyl group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org The formation of a cyclic acetal (B89532), such as a 1,3-dioxolane, is an effective strategy to achieve this protection. wikipedia.orgthieme-connect.com These cyclic acetals are generally stable under neutral and basic conditions, and to many oxidizing and reducing agents, making them robust protecting groups. thieme-connect.com

The formation of a 1,3-dioxolane is a standard method for protecting aldehydes and ketones. thieme-connect.com The reaction involves treating the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.org In the case of this compound, it is formed from phenylacetaldehyde (B1677652) and ethylene glycol. nih.gov

The general procedure often requires conditions that remove the water formed during the reaction to drive the equilibrium towards the product, such as azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org However, research has focused on developing milder and more efficient methods. For instance, procedures using catalysts like N-hydroxybenzenesulfonamide in the presence of a base (triethylamine) can facilitate the protection of aldehydes and ketones at room temperature within minutes, avoiding the need for harsh acidic conditions. thieme-connect.comthieme-connect.com

Table 1: Examples of Carbonyl Protection as 1,3-Dioxolanes under Mild Conditions

| Carbonyl Compound | Reagents | Conditions | Yield | Reference |

| Cyclohexanone | Ethylene glycol, N-hydroxybenzenesulfonamide, Et3N | CH2Cl2, r.t., 10 min | 90% | thieme-connect.com |

| Acetophenone | Ethylene glycol, N-hydroxybenzenesulfonamide, Et3N | CH2Cl2, r.t., 10 min | 89% | thieme-connect.com |

| Benzaldehyde (B42025) | Ethylene glycol, N-hydroxybenzenesulfonamide, Et3N | CH2Cl2, r.t., 10 min | 88% | thieme-connect.com |

| Benzyl (B1604629) methyl ketone | Ethylene glycol, N-hydroxybenzenesulfonamide, Et3N | CH2Cl2, r.t., 10 min | 80% | thieme-connect.comthieme-connect.com |

This table illustrates the versatility of dioxolane formation for protecting various ketones and aldehydes under mild, base-mediated conditions.

In molecules containing multiple functional groups, the ability to selectively protect one group over another is crucial. The formation of 1,3-dioxolanes can be highly chemoselective. For example, aldehydes can often be selectively protected in the presence of ketones. organic-chemistry.org This selectivity is attributed to the higher reactivity of aldehydes compared to the more sterically hindered ketones.

Furthermore, the development of mild reaction conditions has expanded the scope of chemoselective protection. Methods that avoid strong acids are compatible with other acid-sensitive protecting groups that might be present in the molecule, such as tert-butyldimethylsilyl (TBDMS) ethers, tetrahydropyranyl (THP) ethers, or tert-butoxycarbonyl (Boc) groups. thieme-connect.comthieme-connect.com For instance, using N-hydroxybenzenesulfonamide as a promoter for dioxolane formation at room temperature successfully protects ketones and aldehydes without affecting co-existing acid-labile groups. thieme-connect.com This allows for intricate synthetic pathways where different functional groups can be manipulated in a planned sequence.

A key requirement for any protecting group is its facile removal once its purpose is served. The 1,3-dioxolane group is typically cleaved by hydrolysis under aqueous acidic conditions, regenerating the original carbonyl compound. wikipedia.org

A variety of methods have been developed to achieve this transformation, ranging from classical acid catalysis to milder, more selective procedures. The choice of deprotection reagent can be critical to avoid damaging other sensitive parts of the molecule. For example, erbium(III) triflate (Er(OTf)₃) in wet nitromethane (B149229) serves as a gentle Lewis acid catalyst for the chemoselective cleavage of acetals and ketals at room temperature. organic-chemistry.org Another highly efficient method involves using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde in just five minutes at 30 °C. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Selected Reagents for the Deprotection of 1,3-Dioxolanes

| Reagent | Conditions | Comments | Reference |

| Aqueous Acid (e.g., HCl) | Acetone/water | Standard, robust method | thieme-connect.com |

| NaBArF₄ (catalytic) | Water, 30 °C | Very fast and efficient, neutral conditions | organic-chemistry.orgorganic-chemistry.org |

| Er(OTf)₃ (catalytic) | Wet nitromethane, r.t. | Gentle Lewis acid, high chemoselectivity | organic-chemistry.org |

| Iodine (catalytic) | Wet acetone | Neutral conditions, excellent yields | organic-chemistry.org |

| Cerium(III) triflate (catalytic) | Wet nitromethane, r.t. | Near-neutral pH, high selectivity | organic-chemistry.org |

This table summarizes various methodologies available for cleaving the 1,3-dioxolane protecting group, highlighting the trend towards milder and more selective conditions.

Building Block in Complex Molecule Synthesis

Beyond its role as a transient protecting group, the this compound moiety can be incorporated as a stable and integral part of a larger molecule's structure. cymitquimica.comchemimpex.com The dioxolane ring can serve as a valuable building block, with its structure providing specific spatial arrangements and functionalities. cymitquimica.comsolubilityofthings.com Its presence can influence the biological activity and physical properties of the final compound, making it a key intermediate in the synthesis of complex targets, particularly in medicinal chemistry and materials science. solubilityofthings.comchemimpex.com

The 1,3-dioxolane ring is a structural feature found in numerous biologically active compounds. nih.govresearchgate.net Its incorporation into a molecular framework can enhance biological activities such as antifungal, antiviral, and antibacterial properties. nih.govresearchgate.net Consequently, this compound and related structures are valuable intermediates in the synthesis of diverse pharmaceutical agents, where they contribute to the final molecular architecture and therapeutic efficacy. solubilityofthings.comcymitquimica.comchemimpex.com

The 2-substituted-1,3-dioxolane framework is a cornerstone in the synthesis of several classes of heterocyclic compounds with significant biological activity.

Nucleosides: Dioxolane nucleosides, where a dioxolane ring mimics the furanose sugar of natural nucleosides, are a potent class of antiviral and anticancer agents. researchgate.net The synthesis of these analogues is a significant challenge, requiring precise control of stereochemistry. researchgate.net Processes have been developed for producing dioxolane nucleoside precursors, such as 2-(R)-Benzoyloxymethyl-4-(R,S)-acetoxy-1,3-dioxolane, which serve as key intermediates for coupling with nucleobases. google.com These synthetic strategies highlight the importance of the 2-substituted-1,3-dioxolane core in creating these vital therapeutic agents. researchgate.netgoogle.com

Imidazoles: The 1,3-dioxolane ring is a structural component of various antifungal imidazole (B134444) drugs. For instance, synthetic routes have been established to produce complex molecules like cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol, a potent antifungal agent. google.com In these structures, the dioxolane unit is a stable part of the final active pharmaceutical ingredient, demonstrating its role as a foundational building block. google.com Research has also shown the synthesis of various imidazole derivatives, such as 1-benzyl-2-substituted imidazoles, which have been evaluated for analgesic properties. irjmets.com

Triazoles: Many highly effective fungicides are based on a triazole structure connected to a substituted dioxolane ring. tandfonline.com For example, novel triazole compounds containing a 1,3-dioxolane moiety have been designed and synthesized, showing fungicidal and plant growth regulatory activities. tandfonline.comresearchgate.net A specific synthetic route involves reacting a 2-substituted-1,3-dioxolane intermediate with 1,2,4-triazole (B32235) to create complex structures like 1-[(2-{4-[(benzyl)oxy]phenyl}-1,3-dioxolan-2-yl)methyl]-1H-1,2,4-triazole. tandfonline.com These examples underscore the successful strategy of combining the dioxolane ring with a triazole group to generate molecules with enhanced biological activity. tandfonline.com

Pharmaceuticals and Medicinal Chemistry

Drug Discovery and Development

This compound is recognized as a valuable intermediate in the synthesis of pharmaceutical agents. chemimpex.comchemimpex.com The dioxolane structure is a common motif in many biologically active compounds, and this compound serves as a key precursor, often enhancing the efficiency of synthetic pathways leading to complex drug molecules. chemimpex.com While specific, publicly documented examples of marketed drugs derived directly from this compound are not prevalent, its utility is demonstrated in the broader context of the 1,3-dioxolane scaffold's application. For instance, derivatives of 1,3-dioxolane are central to the synthesis of antifungal agents like ketoconazole (B1673606) and cholesterol-lowering agents. google.com

Research into related structures underscores the potential of the dioxolane ring in medicinal chemistry. Studies have shown that new 1,3-dioxolane derivatives can be synthesized to exhibit significant antibacterial and antifungal properties, highlighting the scaffold's importance in developing new therapeutic agents. researchgate.net The primary role of this compound in this context is as a protected form of phenylacetaldehyde, allowing other parts of a molecule to be modified selectively before the aldehyde is regenerated for subsequent steps in a drug synthesis campaign. organic-chemistry.org

Agrochemicals

The application of this compound extends into the agrochemical sector, where it serves as a building block for potent fungicidal compounds. chemimpex.comchemimpex.com A significant research finding involves the synthesis of novel imidazole and triazole derivatives starting from the this compound framework. These synthesized compounds have demonstrated high fungicidal activity against a range of common fungal phytopathogens. researchgate.net

In one study, substituted 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-imidazoles and related 1,2,4-triazoles were synthesized and tested for their ability to inhibit the growth of six different fungi. The results indicated strong bioactivity, establishing a clear link between the this compound structure and the development of new crop protection agents. researchgate.net

Table 1: Fungicidal Activity of this compound Derivatives

| Fungal Phytopathogen | Activity Level | Reference |

|---|---|---|

| Sclerotinia sclerotiorum | High | researchgate.net |

| Fusarium oxysporum | High | researchgate.net |

| Fusarium moniliforme | High | researchgate.net |

| Bipolaris sorokiniana | High | researchgate.net |

| Rhizoctonia solani | High | researchgate.net |

Fine Chemicals

This compound is a key intermediate in the synthesis of various fine chemicals. chemimpex.com One of its most direct applications is in the flavor and fragrance industry, where it is used as a fragrance ingredient known by the synonym Phenylacetaldehyde ethylene acetal. chemimpex.comnih.gov Its pleasant, sweet, and aromatic properties make it a valuable component in the formulation of perfumes and other scented products. chemimpex.com

Beyond fragrances, its role as a protecting group is paramount in multi-step organic syntheses. The 1,3-dioxolane moiety is a standard method for protecting aldehydes and ketones from reacting with nucleophiles or bases while other transformations are carried out on the molecule. organic-chemistry.orgorganic-chemistry.org this compound is specifically the protected form of phenylacetaldehyde. This protection is robust under basic and nucleophilic conditions and can be readily removed under acidic conditions to regenerate the original aldehyde, making it an efficient tool for creating complex molecules with high precision. solubilityofthings.comorganic-chemistry.org

Polymer Chemistry and Material Science

In addition to its use in small molecule synthesis, this compound and its derivatives are explored in polymer chemistry and material science. solubilityofthings.comchemimpex.com The dioxolane ring is a type of cyclic acetal that can undergo ring-opening polymerization (ROP) to produce polymers with oxygen atoms in the backbone, such as polyethers and polyesters. These polymers can have improved properties, such as flexibility and durability, and may be designed to be biodegradable. chemimpex.com

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate the chain. youtube.com The dioxolane ring of this compound makes it a candidate for this type of polymerization, which can proceed through different mechanisms depending on the initiator used. Current time information in Bangalore, IN.

Free radical ring-opening polymerization (FRROP) is a method that allows for the introduction of functional groups, such as esters, into the backbone of addition polymers. This technique has been extensively studied for cyclic ketene (B1206846) acetals, which are structurally related to this compound. For instance, 2-methylene-4-phenyl-1,3-dioxolane, a close analog, undergoes nearly quantitative free-radical ring-opening to produce the polyester, poly(β-phenyl)butyrolactone. researchgate.net The driving force for this reaction is the formation of a stable secondary benzyl free radical upon ring opening. researchgate.net

While this compound itself does not possess the exocyclic double bond typical of cyclic ketene acetals and is therefore less prone to radical polymerization, the studies on these related monomers provide valuable insight. Research on various 2-methylene-1,3-dioxolanes shows a competition between simple vinyl addition (ring-retaining) and ring-opening polymerization. The extent of ring-opening is influenced by factors such as the stability of the resulting radical intermediate and the reaction temperature. researchgate.nettandfonline.com

Table 2: Research Findings on FRROP of Related Dioxolane Monomers

| Monomer | Key Finding | Resulting Polymer Structure | Reference |

|---|---|---|---|

| 2-Methylene-4-phenyl-1,3-dioxolane | Undergoes quantitative ring-opening at 60–150°C due to the formation of a stable secondary benzyl radical. | Polyester | researchgate.net |

| 4-n-Hexyl-2-methylene-1,3-dioxolane | Shows a mix of ring-opening (50% at 60°C) and ring-retaining polymerization. | Polyester and Polyacetal units | tandfonline.com |

Cationic ring-opening polymerization (CROP) is a more common pathway for cyclic acetals like 1,3-dioxolane. The polymerization is typically initiated by strong acids or Lewis acids. rsc.orgrsc.org For the parent compound, 1,3-dioxolane, CROP proceeds via protonation of one of the oxygen atoms, followed by cleavage of the C-O bond to form a linear oxonium ion or a carbocation, which then propagates the chain. youtube.comrsc.org

A significant feature of the CROP of 1,3-dioxolane is the formation of cyclic oligomers as byproducts through a "backbiting" reaction where the growing polymer chain end attacks itself. google.comrsc.org The polymerization can proceed through two main mechanisms: the Active Chain End (ACE) mechanism or the Active Monomer (AM) mechanism. Controlling reaction conditions, such as monomer addition speed and initiator concentration, can influence which mechanism predominates and help reduce the formation of unwanted cyclic structures. rsc.orgresearchgate.net

For this compound, the presence of the benzyl group at the 2-position would significantly influence the CROP process. The benzyl group is electron-donating and can stabilize an adjacent carbocation. This could potentially facilitate the ring-opening step and affect the polymerization kinetics and the structure of the resulting polymer. Research on the CROP of 1,3-dioxolane with styrene (B11656), catalyzed by a montmorillonite (B579905) clay, demonstrates that copolymers can be successfully synthesized under mild conditions, yielding semi-crystalline materials. orientjchem.org This suggests that this compound could also be a viable monomer for producing functional polyacetals via cationic polymerization.

Copolymerization Studies

There is a significant lack of specific research data on the copolymerization of this compound with other monomers. Scientific literature extensively covers the copolymerization of related compounds, such as cyclic ketene acetals like 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and 2-methylene-1,3-dioxepane (B1205776) (MDO). researchgate.netrsc.org These molecules readily undergo radical ring-opening polymerization due to the presence of an exocyclic double bond, which allows for their incorporation into polymer backbones. However, this compound lacks such a feature, making its direct participation in similar copolymerization reactions unlikely and un-documented in the reviewed literature. While cationic ring-opening polymerization is a known reaction for the parent compound, 1,3-dioxolane, specific studies detailing the copolymerization of its 2-benzyl derivative are not available.

Development of Specialty Polymers

Degradable Polymer Synthesis

The synthesis of degradable polymers through the radical ring-opening polymerization of cyclic monomers is a well-established field. Monomers such as MPDL and MDO are frequently utilized to introduce hydrolyzable ester linkages into the backbone of vinyl polymers, thereby rendering them degradable. researchgate.netrsc.org Despite the structural similarity, there is no scientific evidence to suggest that this compound is employed for this purpose. The inherent stability of the this compound ring under typical radical polymerization conditions appears to preclude its use as a monomer for creating degradable polymers via a ring-opening mechanism. Research into degradable polymers from other dioxolane derivatives, such as dioxolanones, has been reported, but this does not extend to this compound itself. acs.org

Catalysis

The role of this compound in catalysis is not substantially documented. While a more complex derivative, 2-(2-benzyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride, has been noted for its potential catalytic activity, this is speculative and does not directly implicate this compound as a catalyst. solubilityofthings.com The primary chemical utility of the this compound moiety in the literature is as a protecting group for aldehydes and ketones, which is a stoichiometric application rather than a catalytic one. There are no available studies that describe the use of this compound itself as a catalyst in organic reactions.

Q & A

Q. What are the recommended methods for synthesizing 2-Benzyl-1,3-dioxolane, and how can purity be ensured?

Methodological Answer: this compound is synthesized via acetal formation between benzaldehyde and ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid). Key steps include:

- Reflux conditions : Maintain stoichiometric ratios (1:1.2 benzaldehyde to ethylene glycol) in anhydrous toluene.

- Purification : Distillation under reduced pressure (boiling point ~115°C at atmospheric pressure ) followed by column chromatography (silica gel, hexane/ethyl acetate eluent).

- Purity Verification : Confirm via gas chromatography (GC) with flame ionization detection and NMR spectroscopy (e.g., absence of aldehyde proton at δ 9.8 ppm in H NMR) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Acute Toxicity : Classified as Category 5 for oral and dermal exposure (LD > 2000 mg/kg). Use PPE (gloves, lab coat) to minimize skin/eye contact .

- Irritation : Causes skin irritation (Category 2) and severe eye irritation (Category 2A). Work in a fume hood and use safety goggles .

- Storage : Keep in sealed containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation .

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H NMR (δ 4.8–5.0 ppm for dioxolane protons; δ 7.2–7.4 ppm for benzyl aromatic protons) and C NMR (δ 100–110 ppm for acetal carbons) .

- IR Spectroscopy : Peaks at 1130 cm (C–O–C stretching in dioxolane ring) and 1650 cm (aromatic C=C) .

- Mass Spectrometry : Molecular ion peak at m/z 164.2 (consistent with molecular formula CHO) .

Advanced Research Questions

Q. How do solvent compositions influence hydrolysis kinetics of this compound?

Methodological Answer: Solvent polarity and hydrogen-bonding capacity significantly impact hydrolysis mechanisms (A-1 vs. A-Se). For example:

- Water-Dioxane Mixtures : Increased dioxane content slows hydrolysis due to reduced solvent polarity, stabilizing the transition state .

- Kinetic Analysis : Measure rate constants () via UV-Vis spectroscopy tracking benzaldehyde release. Plot vs. solvent polarity index (e.g., ET(30)) to correlate solvent effects .

Table 1 : Solvent Effects on Hydrolysis Rates (25°C)

| Solvent System | (s) | Mechanism Dominance |

|---|---|---|

| 80% Dioxane-HO | A-1 (Carbocation) | |

| 50% DMSO-HO | A-Se (Bimolecular) |

Q. How can polymerization of this compound derivatives be optimized?

Methodological Answer:

- Cationic Polymerization : Use BF-OEt as initiator in dichloromethane at -20°C. Monitor molecular weight () via GPC and confirm ring-opening via H NMR loss of dioxolane protons .

- Radical Copolymerization : React with methyl methacrylate (MMA) using AIBN initiator. Analyze copolymer composition via C NMR and thermal stability via TGA (degradation onset ~200°C) .

Q. How should researchers resolve contradictions in kinetic data for solvent-mediated reactions?

Methodological Answer:

- Contradiction Example : Similar solvent effects observed for A-1 and A-Se mechanisms despite differing transition states .

- Resolution Strategy :

- Perform isotopic labeling (e.g., O) to track nucleophilic attack pathways.

- Use computational modeling (DFT) to compare transition-state solvation energies.

- Validate with variable-temperature kinetics to isolate entropy/enthalpy contributions .

Q. What methodologies assess the stability of this compound under oxidative or acidic conditions?

Methodological Answer:

- Oxidative Stability : Expose to O/UV light; monitor degradation via GC-MS for benzaldehyde or benzoic acid byproducts.

- Acidic Hydrolysis : React with HCl (0.1–1 M) and quantify hydrolysis products (benzaldehyde, ethylene glycol) via HPLC .

- Thermal Stability : Use TGA to determine decomposition onset temperature (typically >150°C under N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.